molecular formula C6H11N B180460 Hex-5-yn-1-amine CAS No. 15252-45-6

Hex-5-yn-1-amine

Cat. No.: B180460
CAS No.: 15252-45-6
M. Wt: 97.16 g/mol
InChI Key: ONUHRYKLJYSRMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-5-yn-1-amine can be synthesized through various methods. One common method involves the reaction of ammonia with 5-hexynyl halide, such as 5-bromohexyne . Another method includes the use of N-(5-hexynyl)phthalimide, which is dissolved in tetrahydrofuran and reacted with hydrazine hydrate. The resulting solution is refluxed, cooled, and filtered to obtain the crude amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Hex-5-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Hex-5-yn-1-amine involves its interaction with molecular targets such as enzymes and proteins. For example, in the selective degradation of HDAC6 protein, the compound binds to the active site of the enzyme, leading to its degradation. The pathways involved include the inhibition of deacetylase activity and subsequent protein degradation.

Comparison with Similar Compounds

Hex-5-yn-1-amine can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific structure, which includes a triple bond and an amine group. This structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

hex-5-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-3-4-5-6-7/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUHRYKLJYSRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90903798
Record name NoName_4549
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15252-45-6
Record name Hex-5-yn-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can hex-5-yn-1-amine be used as a starting material in catalytic reactions involving palladium catalysts?

A1: Yes, research has demonstrated that this compound can be successfully utilized as a substrate in cyclization reactions catalyzed by silica-immobilized palladium catalysts. [] Specifically, the study found that silica/trans-[PdMe(NO3)(PMe3)2] effectively catalyzed the cyclization of this compound. [] The study highlights the potential of this compound as a building block in organic synthesis using heterogeneous palladium catalysts.

Q2: What are the advantages of using silica-immobilized palladium catalysts for reactions involving this compound compared to homogeneous catalysts?

A2: The research indicates several benefits of using silica-immobilized palladium catalysts over their homogeneous counterparts for the cyclization of this compound and similar compounds. [] These advantages include:

  • Comparatively high catalytic activity: The immobilized catalysts exhibit comparable or even superior reaction rates compared to homogeneous palladium complexes. []
  • Recyclability: These catalysts can be easily recovered through filtration and reused with minimal loss of activity, offering practical advantages for large-scale applications. []
  • Improved stability: Silica-immobilized catalysts show greater resistance to air exposure compared to some homogeneous palladium complexes. []

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